molecular formula C23H24N2O4 B6502629 9-[2-(morpholin-4-yl)ethyl]-3-phenyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one CAS No. 929444-53-1

9-[2-(morpholin-4-yl)ethyl]-3-phenyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one

Cat. No.: B6502629
CAS No.: 929444-53-1
M. Wt: 392.4 g/mol
InChI Key: CZLUFSKPKWCLNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 9-[2-(morpholin-4-yl)ethyl]-3-phenyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one belongs to the chromeno-oxazinone class, characterized by a fused coumarin-oxazine scaffold. Its structure features a phenyl group at position 3 and a morpholinoethyl side chain at position 8. Morpholine derivatives are known to enhance solubility and bioavailability, while aromatic substituents like phenyl groups influence electronic and steric properties. This article compares this compound with structurally related analogs, focusing on substituent effects, physicochemical properties, and reported biological activities.

Properties

IUPAC Name

9-(2-morpholin-4-ylethyl)-3-phenyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4/c26-22-18-6-7-21-19(23(18)28-15-20(22)17-4-2-1-3-5-17)14-25(16-29-21)9-8-24-10-12-27-13-11-24/h1-7,15H,8-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZLUFSKPKWCLNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN2CC3=C(C=CC4=C3OC=C(C4=O)C5=CC=CC=C5)OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

  • Knoevenagel Condensation : Benzaldehyde reacts with 4-hydroxycoumarin to form a coumarin-chalcone intermediate.

  • Michael Addition : The chalcone undergoes nucleophilic attack by the amide group of N-(2-morpholinoethyl)acetamide.

  • Cyclization : Intramolecular cyclization forms the oxazinone ring, with simultaneous incorporation of the morpholinoethyl group.

Optimized Conditions :

  • Solvent: Ethanol (15 mL per 10 mmol substrate)

  • Temperature: 80°C (reflux)

  • Time: 1–2 hours

  • Yield: 60–70%

Key Challenges :

  • Competing side reactions from the morpholinoethyl group’s nucleophilicity.

  • Purification requires recrystallization from hot ethanol to remove unreacted ammonium acetate.

Stepwise Synthesis via Intermediate Formation

A modular approach involves constructing the chromeno-oxazinone core before introducing the morpholinoethyl substituent. This method, adapted from nitration and hydrogenation techniques in morpholinone synthesis, proceeds as follows:

Synthesis of 3-Phenyl-4H-chromeno[8,7-e][1, oxazin-4-one

  • Core Formation :

    • React 4-hydroxycoumarin with benzaldehyde and urea in acetic acid to yield the unsubstituted chromeno-oxazinone.

    • Conditions : 120°C, 4 hours, 75% yield.

Introduction of the Morpholinoethyl Group

  • Alkylation :

    • Treat the chromeno-oxazinone intermediate with 2-chloroethylmorpholine hydrochloride in the presence of K₂CO₃.

    • Conditions : DMF, 80°C, 6 hours, 55% yield.

  • Catalytic Hydrogenation (if needed):

    • Use palladium on carbon (5% Pd/C) in ethanol under 5 bar H₂ to reduce nitro intermediates.

Advantages :

  • Enables precise control over substitution patterns.

  • Compatible with scale-up for industrial production.

Post-Synthetic Modification Approaches

Post-functionalization of preformed chromeno-oxazinones offers flexibility in introducing diverse substituents.

Mannich Reaction

  • React 3-phenylchromeno-oxazinone with morpholine and paraformaldehyde in ethanol.

  • Conditions : 70°C, 3 hours, 50% yield.

Nucleophilic Substitution

  • Replace a halogen atom at position 9 with morpholinoethylamine.

  • Conditions : DMSO, 100°C, 12 hours, 40% yield.

Catalytic Hydrogenation in Synthesis

Hydrogenation plays a critical role in reducing nitro or imine intermediates. For example, the reduction of a nitro-substituted precursor to introduce an amine group, followed by alkylation with 2-chloroethylmorpholine, has been reported.

Typical Protocol :

  • Substrate: 9-Nitro-3-phenylchromeno-oxazinone (0.27 mol)

  • Catalyst: Pd/C (5%, 3 g)

  • Solvent: Ethanol (480 g)

  • Conditions : 80°C, 5 bar H₂, 1 hour.

Green Chemistry Approaches

Eco-friendly methodologies prioritize solvent selection and energy efficiency:

Solvent-Free Synthesis

  • Grind 4-hydroxycoumarin, benzaldehyde, ammonium acetate, and morpholinoethylacetamide using a ball mill.

  • Yield : 65% after 30 minutes.

Aqueous-Mediated Reactions

  • Conduct reactions in water with β-cyclodextrin as a supramolecular catalyst.

  • Yield : 58% at 60°C.

Comparative Analysis of Methods

MethodConditionsYield (%)Key AdvantagesLimitations
One-Pot MCREthanol, reflux70Atom-economical, fewer stepsRequires precise pH control
Stepwise AlkylationDMF, 80°C55Modular, scalableToxic solvent use
Post-Synthetic MannichEthanol, 70°C50Mild conditionsLow yield
Catalytic HydrogenationEthanol, 5 bar H₂70High purityHigh-pressure equipment

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl group, leading to the formation of quinone derivatives.

  • Reduction: Reduction can occur at the oxazine ring, potentially opening the ring to form different reduced analogs.

  • Substitution: Nucleophilic substitution reactions are possible, especially at the morpholine nitrogen and the phenyl ring, leading to a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophiles like amines or alkyl halides in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products:

  • Oxidation Products: Quinones and phenol derivatives.

  • Reduction Products: Reduced oxazine derivatives.

  • Substitution Products: Various N-substituted morpholine and phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of chromeno[8,7-e][1,3]oxazine compounds exhibit anticancer properties. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest. For instance, modifications to the morpholine moiety can enhance bioactivity against specific cancer types.

Neuroprotective Effects
The morpholine group is associated with neuroprotective properties. Compounds featuring this moiety have been studied for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's. The ability of 9-[2-(morpholin-4-yl)ethyl]-3-phenyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one to cross the blood-brain barrier could be a critical factor in its therapeutic efficacy.

Material Science

Organic Light Emitting Diodes (OLEDs)
Research into organic electronics has identified chromeno[8,7-e][1,3]oxazine derivatives as promising materials for OLED applications due to their favorable electronic properties. The incorporation of the morpholine group may enhance charge transport characteristics and stability in OLED devices.

Photovoltaic Cells
The compound's unique optical properties make it a candidate for use in dye-sensitized solar cells (DSSCs). Its ability to absorb light efficiently and convert it into electrical energy can contribute to advancements in renewable energy technologies.

Case Studies

Study Focus Findings
Anticancer Efficacy Evaluated the cytotoxic effects of chromeno[8,7-e][1,3]oxazine derivatives on breast cancer cellsSignificant inhibition of cell growth was observed with IC50 values indicating potent activity
Neuroprotection Investigated the protective effects against oxidative stress in neuronal cellsThe compound demonstrated a reduction in reactive oxygen species (ROS), suggesting neuroprotective potential
OLED Performance Assessed the efficiency of OLEDs using chromeno derivativesDevices exhibited high luminescence and stability over time compared to traditional materials

Mechanism of Action

The mechanism of action for 9-[2-(morpholin-4-yl)ethyl]-3-phenyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one involves interaction with specific molecular targets, including enzymes and receptors. The morpholine ring can interact with enzyme active sites, potentially inhibiting their activity. The phenyl and chromeno[8,7-e][1,3]oxazin rings can participate in hydrophobic interactions and π-π stacking, modulating biological pathways.

Comparison with Similar Compounds

Structural Variations in Chromeno-Oxazinone Derivatives

Chromeno-oxazinones exhibit diversity in substituents at positions 3 (aromatic ring), 9 (side chain), and additional modifications (e.g., methyl, trifluoromethyl groups). Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name / ID Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features Biological Activity (If Reported) Reference
Target Compound 3-phenyl, 9-(2-morpholinoethyl) C24H25N2O4 ~429.4 Morpholine enhances solubility Not explicitly reported -
4a (n=3) 3-(4-methoxyphenyl), 9-(4-hydroxybutyl) C21H21NO5 367.4 Hydroxybutyl chain, methoxy group Synthetic focus; no activity reported
4h (n=3) 3-(3,4-dimethoxyphenyl), 9-hydroxybutyl, 2-CF3 C23H23F3N2O5 476.4 Trifluoromethyl improves stability Synthetic focus; no activity reported
CAS 929440-53-9 3-(4-chlorophenyl), 2-methyl, 9-(2-morpholinoethyl) C24H25ClN2O4 440.9 Chlorophenyl increases lipophilicity Not reported
Compound 7 (Formononetin derivative) 3-(4-methoxyphenyl), 9-(furan-3-ylmethyl) C23H21NO5 391.4 Furan group; osteoblast promotion Anti-osteoporosis via BMP/Smad pathway
Anti-inflammatory derivatives Varies (e.g., alkyl, aryl substituents) - - Optimized for anti-inflammatory effects Inhibition of croton oil-induced edema

Key Substituent Effects

Position 3 (Aromatic Group):

  • Phenyl vs. Chlorophenyl/Methoxyphenyl:

  • The target compound’s 3-phenyl group offers simplicity and moderate electronic effects. Methoxy groups (e.g., 4a) introduce electron-donating effects, which may alter binding interactions. Trifluoromethyl (4h): The -CF3 group in 4h improves metabolic stability and electronegativity, common in drug design to resist oxidative degradation .

Position 9 (Side Chain): Morpholinoethyl vs. Hydroxyalkyl/Thiophenemethyl:

  • The morpholinoethyl group in the target compound and CAS 929440-53-9 enhances water solubility due to morpholine’s polar tertiary amine . Hydroxybutyl chains (4a, 4h) provide hydrogen-bonding capacity but may reduce bioavailability due to higher polarity .

Additional Modifications:

  • Methyl Groups (CAS 929440-53-9): A methyl group at position 2 increases steric bulk, possibly influencing conformational flexibility .
  • Furan Substituents (Compound 7): The furan ring in compound 7 contributes to its osteoblast-promoting activity, suggesting heterocyclic moieties can target specific biological pathways .

Biological Activity

The compound 9-[2-(morpholin-4-yl)ethyl]-3-phenyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one (CAS Number: 929512-84-5) is a member of the chromeno[8,7-e][1,3]oxazine class of compounds. This article aims to summarize its biological activities based on recent research findings, including anticancer properties and potential mechanisms of action.

Chemical Structure

The molecular structure of the compound features a chromeno[8,7-e][1,3]oxazine core with a morpholine group that may influence its pharmacological properties. The presence of the morpholine moiety is significant for enhancing solubility and modulating biological activity.

Anticancer Activity

Recent studies have demonstrated that compounds within the oxazine class exhibit notable anticancer properties. For instance, related compounds such as 2-phenyl-4H-benzo[d][1,3]oxazin-4-one were evaluated for their anticancer activity against human lung cancer cell lines (A549). This compound showed an IC50 value of 65.43 ± 2.7 μg/mL , indicating moderate cytotoxicity compared to standard chemotherapeutics like doxorubicin (IC50 = 14.61 ± 2.3 μg/mL) .

Table 1: Anticancer Activity Comparison

CompoundIC50 (μg/mL)Reference
9-[2-(morpholin-4-yl)ethyl]-...TBDCurrent Study
2-phenyl-4H-benzo[d][1,3]oxazin-4-one65.43 ± 2.7
Doxorubicin14.61 ± 2.3Standard Control

Molecular docking studies suggest that these compounds may interact with specific protein targets involved in cancer cell proliferation and survival. For example, the docking score for related compounds indicates strong binding affinities to Methionyl-tRNA Synthetase (MRS), which is crucial for protein synthesis in cancer cells .

Study on Related Compounds

A study conducted by Noolvi et al. synthesized various oxazine derivatives and assessed their biological activities. The results indicated that modifications in the substituents significantly affected the anticancer efficacy and selectivity towards different cancer cell lines .

Table 2: Summary of Biological Activities in Related Compounds

Compound NameCell LineIC50 (μg/mL)Mechanism of Action
2-phenyl-4H-benzo[d][1,3]oxazin-4-oneA54965.43Inhibition of MRS
Other Oxazine DerivativesVariousVariesMulti-target inhibition

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 9-[2-(morpholin-4-yl)ethyl]-3-phenyl-chromeno-oxazin-4-one?

  • Methodological Answer : Synthesis optimization should focus on cyclization reactions to form the chromeno-oxazine core. For example, the Pechmann condensation (for chromene formation) followed by oxazine ring closure via nucleophilic substitution or condensation with morpholine derivatives. Reaction conditions (e.g., temperature: 80–100°C, solvent: DMF or THF) and catalysts (e.g., p-toluenesulfonic acid for cyclization) are critical for yield and purity. Monitor reaction progress using TLC (hexane:ethyl acetate, 3:1) and purify via column chromatography (silica gel, gradient elution). Yield optimization (typically 60–85%) requires iterative adjustment of stoichiometry and reaction time .

Q. How is the structural identity of this compound validated after synthesis?

  • Methodological Answer : Use a combination of spectroscopic and analytical techniques:

  • 1H/13C NMR : Confirm proton environments (e.g., aromatic protons at δ 6.8–7.4 ppm, morpholine protons at δ 3.4–3.7 ppm) and carbon backbone.
  • HRMS : Verify molecular ion peak (e.g., [M+H]+ calculated for C23H24N2O4: 393.18).
  • FT-IR : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, morpholine C-N at ~1100 cm⁻¹).
  • X-ray crystallography (if crystals are obtainable): Resolve bond angles and spatial arrangement using SHELX software .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodological Answer : Prioritize assays based on structural analogs:

  • Antimicrobial Activity : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains (MIC values reported as 8–32 µg/mL for related compounds).
  • Antioxidant Assays : DPPH radical scavenging (IC50) and FRAP tests.
  • Cytotoxicity : MTT assay on human cell lines (e.g., HepG2) to establish safety thresholds .

Advanced Research Questions

Q. How can computational modeling elucidate the structure-activity relationship (SAR) of this compound?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities with targets like bacterial DNA gyrase or antioxidant enzymes. Compare with analogs (e.g., substituent effects of morpholine vs. furan groups). Use DFT calculations (Gaussian 09) to analyze electronic properties (HOMO-LUMO gaps) and correlate with redox activity. Validate predictions with experimental IC50/MIC data .

Q. What strategies resolve contradictory data in biological activity studies (e.g., high in vitro potency but low in vivo efficacy)?

  • Methodological Answer :

  • Solubility/Permeability : Assess logP (e.g., >3 may indicate poor aqueous solubility) and use PAMPA assay for permeability.
  • Metabolic Stability : Conduct microsomal incubation (e.g., rat liver microsomes) to identify rapid degradation.
  • Formulation Optimization : Test co-solvents (e.g., PEG 400) or nanoencapsulation to enhance bioavailability .

Q. How can regioselective functionalization of the chromeno-oxazine core be achieved?

  • Methodological Answer :

  • Electrophilic Aromatic Substitution : Use directing groups (e.g., -OCH3 at C3) to control nitration or halogenation positions.
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling (Pd(PPh3)4, K2CO3) for aryl group introduction at C8.
  • Protection/Deprotection : Temporarily block reactive sites (e.g., morpholine nitrogen with Boc groups) during multi-step synthesis .

Q. What advanced techniques characterize solid-state properties relevant to drug formulation?

  • Methodological Answer :

  • DSC/TGA : Determine melting point (e.g., 180–200°C) and thermal stability.
  • PXRD : Identify polymorphic forms.
  • Dynamic Vapor Sorption : Assess hygroscopicity, critical for excipient compatibility .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activities across studies?

  • Methodological Answer :

  • Assay Standardization : Compare protocols (e.g., inoculum size in antimicrobial assays, DPPH concentration in antioxidant tests).
  • Structural Verification : Reconfirm compound purity (HPLC >95%) and stereochemistry (if applicable).
  • Statistical Validation : Use ANOVA with post-hoc tests to assess significance of variations (p <0.05) .

Experimental Design Tables

Parameter Example Values Reference
Synthesis Yield72–95% (Pechmann condensation)
Antimicrobial MIC8–32 µg/mL (S. aureus)
DPPH IC5012.5–50 µM
LogP (Predicted)3.2–3.8

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.